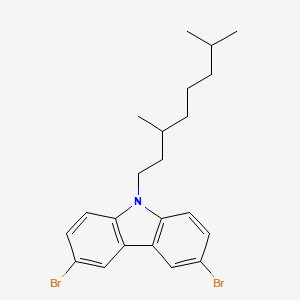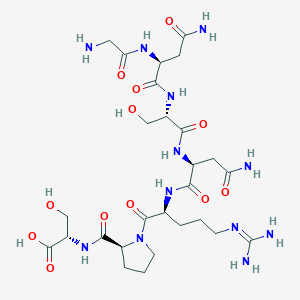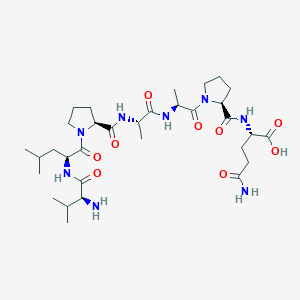![molecular formula C8H16O3 B14249402 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol CAS No. 189764-96-3](/img/structure/B14249402.png)
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound features an allyl ether group, which makes it reactive and useful in different chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol typically involves the reaction of allyl alcohol with ethylene oxide, followed by the addition of propylene oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol undergoes various chemical reactions, including:
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted ethers
Scientific Research Applications
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol involves its reactivity due to the presence of the allyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethanol
- 3-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}propan-1-ol
- 2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethanol
Uniqueness
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is unique due to its specific structure, which combines an allyl ether group with a propanol backbone. This combination provides the compound with distinct reactivity and versatility in various chemical transformations, making it valuable in both research and industrial applications .
Properties
CAS No. |
189764-96-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(2-prop-2-enoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-2-5-10-7-8-11-6-3-4-9/h2,9H,1,3-8H2 |
InChI Key |
KRQPFOYEIYYZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


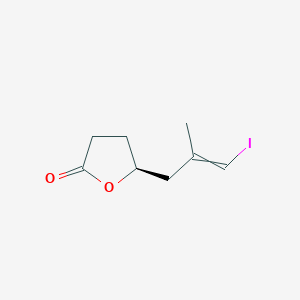
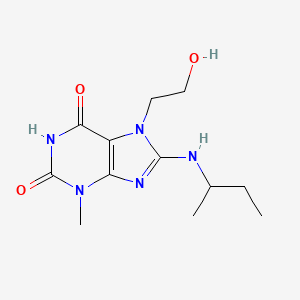
methanone](/img/structure/B14249344.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
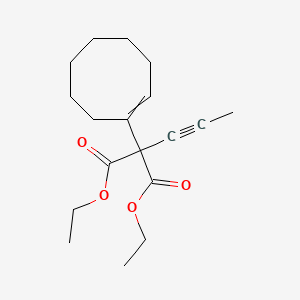
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
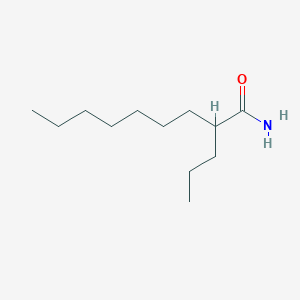
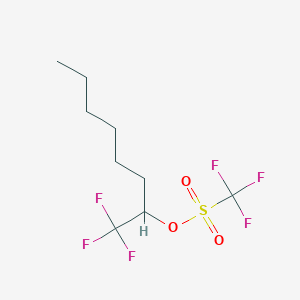
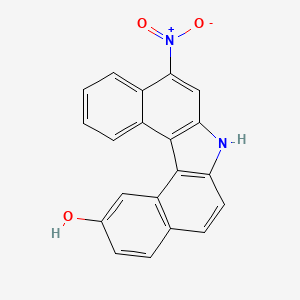
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
